N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 3-chlorophenyl group at the 5-position and a 4-isopropylbenzenesulfonyl moiety at the 3-position (Figure 1).
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15(2)16-10-12-19(13-11-16)33(31,32)24-23-27-22(26-18-7-5-6-17(25)14-18)20-8-3-4-9-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOYPFPUWOADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 899760-85-1
This compound features a triazole ring fused with a quinazoline structure, which is known to exhibit various pharmacological properties.
Research has indicated that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. For instance:
- TLR7/8 Antagonism : The compound has been noted for its antagonistic effects on Toll-like receptors (TLR7/8), which play a crucial role in immune response modulation. This suggests potential applications in inflammatory diseases and autoimmune disorders .
Antimicrobial Activity
Studies have demonstrated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth and combat infections.
Anti-inflammatory Effects
Research indicates that similar compounds can inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. Molecular docking studies have shown strong affinities for LOX, suggesting that this compound could serve as an anti-inflammatory agent .
Cytotoxicity Against Cancer Cells
Recent investigations into the cytotoxic effects of triazoloquinazolines have revealed promising results against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : Compounds similar to this compound have demonstrated IC50 values indicating potent cytotoxicity against MCF-7 cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on structural variations, synthesis, and biological activity.
Core Heterocycle Modifications
Key Insight : Replacing the quinazoline core with pyrimidine (as in ) reduces ring size and alters electronic properties, impacting target specificity. Triazoloquinazolines generally exhibit enhanced planarity, favoring intercalation with biological targets like DNA or enzymes .
Substituent Effects on Activity
A. Sulfonyl Group Variations
Key Insight : Bulky sulfonyl groups (e.g., 4-isopropyl) enhance hydrophobic interactions in protein binding pockets, while electron-withdrawing substituents (e.g., methyl) modulate reactivity .
B. Aromatic Amine Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
